(4-クロロフェニル)(4-フルオロフェニル)メタノール

概要

説明

(4-Chlorophenyl)(4-fluorophenyl)methanol is an organic compound with the molecular formula C13H10ClFO It is characterized by the presence of both chlorine and fluorine atoms attached to phenyl rings, making it a halogenated aromatic alcohol

科学的研究の応用

有機合成

(4-クロロフェニル)(4-フルオロフェニル)メタノール: は、有機合成における重要な中間体です。 クロロ基とフルオロ基の両方が存在するため、様々な二官能性化合物を調製するのに使用できます。これらの官能基は、さらなる化学変換のための反応部位です .

医薬品研究

この化合物は、医薬品の合成の前駆体として機能することができます。特に、潜在的な治療効果を持つ新しい分子の開発において役立ちます。 その構造は、多くの生物活性分子の構造に似ており、創薬および創薬の候補となっています .

材料科学

材料科学では、(4-クロロフェニル)(4-フルオロフェニル)メタノール は、材料の表面特性を修飾するために使用できます。 これにより、他の物質との相互作用が強化され、特定の特性を持つ先進材料の開発に不可欠です .

農薬生産

(4-クロロフェニル)(4-フルオロフェニル)メタノール に含まれるクロロ基とフルオロ基は、農薬の合成における有用な中間体となります。 これらの化合物は、効率性と選択性を向上させた除草剤や殺虫剤を製造するために調整できます .

触媒開発

この化合物は、触媒の開発にも使用できます。 フェニル環は官能基化して配位子を作成できます。配位子は金属中心に結合し、様々な化学反応で使用される触媒を形成します .

分析化学

分析化学では、(4-クロロフェニル)(4-フルオロフェニル)メタノール の誘導体は、クロマトグラフィー法や分光分析における標準品または試薬として使用され、物質の同定と定量に役立ちます .

高分子化学

(4-クロロフェニル)(4-フルオロフェニル)メタノール: は、高分子の合成に関与することができます。 この分子を高分子鎖に組み込むことで、熱安定性や溶解性などの高分子の物理的特性を変更できます .

環境科学

最後に、環境科学では、この化合物は、分解プロセスと塩素化およびフッ素化有機化合物の環境運命を研究するために使用できます。 これらのプロセスを理解することは、これらのタイプの化学物質の環境影響を評価するために不可欠です .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(4-fluorophenyl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzylmagnesium chloride (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds via nucleophilic addition, followed by hydrolysis to yield the desired product. The reaction conditions often include maintaining a low temperature to control the reactivity of the Grignard reagent.

Industrial Production Methods: In an industrial setting, the production of (4-Chlorophenyl)(4-fluorophenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and distillation are employed to obtain high-purity products.

Types of Reactions:

Oxidation: (4-Chlorophenyl)(4-fluorophenyl)methanol can undergo oxidation reactions to form the corresponding ketone, (4-Chlorophenyl)(4-fluorophenyl)methanone, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to the corresponding hydrocarbon, (4-Chlorophenyl)

生物活性

(4-Chlorophenyl)(4-fluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

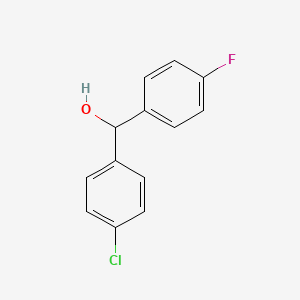

The molecular structure of (4-Chlorophenyl)(4-fluorophenyl)methanol can be represented as follows:

This structure features two aromatic rings substituted with chlorine and fluorine atoms, which may influence its biological interactions.

The biological activity of (4-Chlorophenyl)(4-fluorophenyl)methanol is primarily attributed to its interactions with various biological targets. Studies suggest that compounds with similar structures often exhibit:

- Cholinesterase Inhibition : Compounds that inhibit cholinesterases have been linked to potential treatments for Alzheimer's disease .

- Histamine Receptor Affinity : Some derivatives exhibit significant affinity for histamine receptors, which could be relevant for allergy treatments .

- Antioxidant Activity : Related compounds have shown antioxidant properties, contributing to cellular protection against oxidative stress .

Biological Activity Data

The following table summarizes the biological activities and relevant findings associated with (4-Chlorophenyl)(4-fluorophenyl)methanol and related compounds:

Case Studies

-

Cholinesterase Inhibition :

A study evaluated the cholinesterase inhibitory activity of various benzophenone derivatives, including those structurally similar to (4-Chlorophenyl)(4-fluorophenyl)methanol. The results indicated that these compounds exhibited significant inhibition of butyrylcholinesterase (BuChE), which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . -

Histamine Receptor Studies :

Research on a series of benzophenone derivatives demonstrated that some compounds showed high affinity for histamine H3 receptors, suggesting their potential use in treating allergic reactions or other histamine-related conditions. The specific interactions and binding affinities were characterized using radiolabeled ligand binding assays . -

Antioxidant Properties :

Another study focused on the antioxidant activity of phenolic compounds, highlighting that (4-Chlorophenyl)(4-fluorophenyl)methanol derivatives could effectively scavenge free radicals, thus providing protective effects against oxidative damage in cellular models .

特性

IUPAC Name |

(4-chlorophenyl)-(4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIWCQYNVZQYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505155 | |

| Record name | (4-Chlorophenyl)(4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2795-76-8 | |

| Record name | (4-Chlorophenyl)(4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl)(4-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。